Bisphenol S

Description

Contextualization within Bisphenol Chemistry and Analogues

Structural Similarities and Differences with Bisphenol A (BPA)

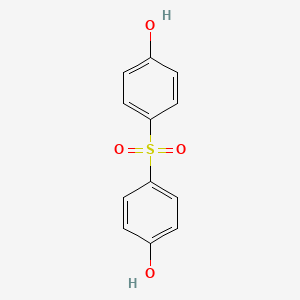

The chemical structures of 4,4'-Sulfonyldiphenol (BPS) and Bisphenol A (BPA) are foundational to understanding their respective properties and functions. Both are classified as bisphenols, sharing a common structural motif of two phenol (B47542) rings. wikipedia.org The key distinction lies in the bridging group connecting these rings. In BPS, a sulfonyl group (SO2) serves as the linker, whereas BPA possesses a dimethylmethylene group [C(CH3)2]. wikipedia.org This difference in the central moiety, while seemingly minor, influences the physical and chemical characteristics of each compound. The sulfonyl group in BPS is a strong electron-withdrawing group, which impacts the molecule's polarity and stability. chembk.com

| Compound | Chemical Formula | Molar Mass | Central Linker Group |

| 4,4'-Sulfonyldiphenol (BPS) | C12H10O4S | 250.27 g/mol | Sulfonyl (SO2) |

| Bisphenol A (BPA) | C15H16O2 | 228.29 g/mol | Dimethylmethylene [C(CH3)2] |

Rationale for Research Focus on 4,4'-Sulfonyldiphenol (BPS) as a BPA Substitute

The impetus for the widespread substitution of Bisphenol A (BPA) with 4,4'-Sulfonyldiphenol (BPS) and other analogues stems from growing concerns and subsequent regulations regarding the health effects of BPA. accustandard.com BPA has been identified as an endocrine-disrupting chemical, leading to its removal from various consumer products, particularly those intended for food and beverage contact. yalescientific.orghydrocellusa.com BPS was initially perceived as a safer alternative due to its greater thermal stability and a supposedly lower propensity to leach from products. yalescientific.orgnih.gov This assumption, however, has been a significant driver for academic research. Scientists have been motivated to investigate whether BPS, given its structural similarity to BPA, exhibits comparable biological activities. nih.gov The widespread use of BPS in "BPA-free" products has created a sense of urgency within the research community to thoroughly evaluate its own potential for endocrine disruption and other biological effects. yalescientific.orgnih.gov

Historical Perspective of 4,4'-Sulfonyldiphenol Research

Research into 4,4'-Sulfonyldiphenol (BPS) is not a recent development, although its intensity has increased in the past couple of decades. Initially, BPS was primarily of interest in the field of polymer chemistry. pubcompare.ai It has been used as a monomer in the synthesis of high-performance polymers like polyethersulfones and polyphenylsulfones due to the high thermal stability and chemical resistance imparted by the sulfonyl group. sigmaaldrich.com It also found applications as a fixing agent, in leather tanning, and as a developer in thermal paper. chciworld.com.tw The shift in research focus towards the biological effects of BPS coincided with the rising concerns over Bisphenol A (BPA) in the late 20th and early 21st centuries. As manufacturers began to phase out BPA, the use of BPS as a replacement grew, prompting a corresponding increase in toxicological and endocrinological studies to assess its safety. accustandard.com

Current Research Landscape and Emerging Themes for 4,4'-Sulfonyldiphenol

The contemporary research landscape for 4,4'-Sulfonyldiphenol (BPS) is dynamic and multifaceted. A significant portion of current studies is dedicated to comparing the endocrine-disrupting effects of BPS and Bisphenol A (BPA). nih.gov Research has indicated that BPS can exhibit hormonal activities, sometimes comparable to BPA, and may also have its own distinct biological effects. nih.gov

Emerging research themes include:

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWNQTHUCYMVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59790-00-0 | |

| Record name | Phenol, 4,4′-sulfonylbis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59790-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3022409 | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White solid; [HSDB] Slightly beige crystalline powder; [Acros Organics MSDS] | |

| Record name | Phenol, 4,4'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in ethanol, ether; slightly soluble in benzene, DMSO | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3663 g/cu cm at 15 °C | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder, Needles (from water), orhombic bipyramidol | |

CAS No. |

80-09-1, 25641-61-6 | |

| Record name | Bisphenol S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulphonylbisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025641616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-sulphonyldiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphonylbisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OX4RR782R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

240.5 °C | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Sulfonyldiphenol

Established Synthesis Routes for 4,4'-Sulfonyldiphenol

The cornerstone of 4,4'-Sulfonyldiphenol (also known as Bisphenol S or BPS) production has traditionally been the acid-catalyzed condensation of phenol (B47542) with sulfuric acid. wikipedia.org This method, while effective, is characterized by a delicate interplay of reaction conditions that dictate the yield and purity of the final product.

Acid-Catalyzed Condensation of Phenol with Sulfuric Acid

The fundamental reaction involves the electrophilic aromatic substitution of phenol with sulfuric acid, acting as both a reactant and a catalyst. Typically, two equivalents of phenol react with one equivalent of sulfuric acid or oleum (B3057394) to yield 4,4'-Sulfonyldiphenol. wikipedia.org The reaction proceeds through the sulfonation of one phenol molecule, followed by its condensation with a second phenol molecule, eliminating water in the process.

Optimization of Reaction Parameters and Stoichiometry

The efficiency of the synthesis is highly dependent on the optimization of several key parameters, including temperature, reaction time, and the molar ratio of the reactants. An excess of phenol is generally employed to drive the reaction towards the desired product and to minimize the formation of byproducts.

| Parameter | Optimized Range/Condition | Rationale |

| Phenol to Sulfuric Acid Molar Ratio | 2.1:1 to 5:1 google.commdpi.com | An excess of phenol favors the formation of the desired 4,4'-isomer and helps to dissolve the reactants and products. |

| Temperature | 160°C to 200°C google.com | Higher temperatures promote the reaction rate and the isomerization of the 2,4'-isomer to the more stable 4,4'-isomer. |

| Reaction Time | Varies (dependent on other parameters) | Sufficient time is required for the reaction to reach completion and for the isomerization equilibrium to be established. |

| Solvent | Inert solvents like dichlorobenzene or trichlorobenzene google.com | Aids in controlling the reaction temperature and selectively dissolving the 2,4'-isomer, thus facilitating the crystallization of the pure 4,4'-isomer. |

| Water Removal | Azeotropic distillation googleapis.com | Removal of water, a byproduct of the condensation, shifts the equilibrium towards the product side, thereby increasing the yield. |

This table presents a summary of optimized reaction parameters for the synthesis of 4,4'-Sulfonyldiphenol based on established research findings.

One patented process highlights a method for synthesizing high-purity 4,4'-bisphenol (B13772991) sulfone by carefully controlling the temperature of the reaction mixture between 160°C and 200°C. google.com Simultaneously, the level of an inert reaction solvent is maintained to ensure that the solution is saturated with the 4,4'-isomer while remaining unsaturated with the 2,4'-isomer. google.com This precise control allows for the selective crystallization of the desired 4,4'-sulfonyldiphenol, leading to a higher purity product. google.com

Formation of Isomeric By-products (e.g., 2,4'-sulfonyldiphenol)

A significant challenge in the synthesis of 4,4'-Sulfonyldiphenol is the concurrent formation of the isomeric byproduct, 2,4'-sulfonyldiphenol. wikipedia.org This arises from the electrophilic attack of the sulfonyl group at the ortho position of the phenol ring, in addition to the desired para position. The formation of this isomer is a common complication in electrophilic aromatic substitution reactions. wikipedia.org The presence of 2,4'-sulfonyldiphenol can impact the properties of polymers derived from the monomer, making its separation from the final product crucial. googleapis.com Strategies to minimize its formation and facilitate its removal include the optimization of reaction conditions as previously discussed and recrystallization techniques. google.com

Advanced Synthetic Approaches to 4,4'-Sulfonyldiphenol Derivatives

While the direct synthesis of 4,4'-Sulfonyldiphenol is well-established, research into advanced synthetic methodologies often focuses on the preparation of its derivatives, which have applications in various fields. One such advanced approach involves the palladium-catalyzed synthesis of symmetrical diaryl sulfones. A general procedure for this involves the reaction of an aryl halide (such as 4-iodoanisole) with a sulfur source like potassium pyrosulfite, catalyzed by a palladium complex with a phosphine (B1218219) ligand. chemicalbook.com This method offers a versatile route to a range of diaryl sulfone derivatives with different substitution patterns.

Green Chemistry Principles in 4,4'-Sulfonyldiphenol Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of industrial chemicals to minimize environmental impact. In the context of 4,4'-Sulfonyldiphenol synthesis, this has led to the exploration of alternative catalysts and solvent systems. One notable development is the use of solid p-toluene sulfonic acid as a catalyst, which offers an environmentally friendly alternative to corrosive mineral acids like sulfuric acid and hydrochloric acid. jocpr.com This approach not only reduces the corrosive nature of the reaction medium but also simplifies the work-up procedure.

The use of ionic liquids as green solvents is another area of active research. pharmtech.com Ionic liquids are salts that are liquid at low temperatures and possess negligible vapor pressure, making them attractive alternatives to volatile organic compounds. Their unique solvating properties can also influence reaction rates and selectivity. While not yet widely implemented for the industrial production of 4,4'-Sulfonyldiphenol, their potential for creating cleaner synthetic processes is a subject of ongoing investigation.

Catalytic Systems for 4,4'-Sulfonyldiphenol Synthesis and Modification

The choice of catalyst is paramount in directing the synthesis of 4,4'-Sulfonyldiphenol towards high yield and selectivity. While traditional synthesis relies on homogeneous acid catalysts like sulfuric acid, there is a growing interest in heterogeneous catalytic systems that offer advantages in terms of separation, recovery, and reusability.

Solid acid catalysts are at the forefront of this research. These include:

Ion Exchange Resins: Strongly acidic sulfonated polystyrene resins are widely used as catalysts in bisphenol production. google.com They provide a solid support for the acidic functional groups, facilitating easy separation from the reaction mixture.

Zeolites and Molecular Sieves: These microporous aluminosilicate (B74896) minerals, such as ZSM-5, zeolite beta, and zeolite Y, can act as shape-selective catalysts due to their well-defined pore structures. google.com

Heteropolyacids: These complex proton acids have shown catalytic activity in related bisphenol syntheses and offer the potential for high acidity and thermal stability. nih.gov

The development of these solid acid catalysts aligns with the principles of green chemistry by reducing waste and enabling more sustainable chemical processes. For instance, a novel solid-acid catalyst based on polyvinyl chloride (PVC) with anchored sulfuric acid has been shown to be highly effective and reusable for the synthesis of bisphenol F, a related compound, suggesting its potential applicability to 4,4'-Sulfonyldiphenol synthesis. google.com

Advanced Materials Science and Polymer Applications of 4,4 Sulfonyldiphenol

Role of 4,4'-Sulfonyldiphenol as a Monomer in Polymer Synthesis

4,4'-Sulfonyldiphenol, also known as Bisphenol S (BPS), is a symmetrical aromatic molecule characterized by two hydroxyphenyl groups joined by a sulfonyl (-SO₂) group. This structure is fundamental to its role as a monomer in the synthesis of high-performance polymers. The rigid sulfonyl group and the aromatic rings impart exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymer chains. The polar nature of the sulfonyl group also enhances properties such as solubility in certain solvents and adhesion. As a diol (a molecule with two hydroxyl groups), BPS can react with other monomers through condensation polymerization to form long polymer chains, making it a crucial building block for several classes of advanced engineering plastics.

Polyethersulfones (PES) and Polyphenylsulfones (PPSU)

4,4'-Sulfonyldiphenol is a key monomer in the production of sulfone polymers, particularly Polyethersulfone (PES) and Polyphenylsulfone (PPSU). These materials are prized for their high-temperature resistance, mechanical toughness, and hydrolytic stability.

In the synthesis of PES, BPS is typically reacted with a dihalide, such as 4,4′-dichlorodiphenyl sulfone, via nucleophilic aromatic substitution. The hydroxyl groups of BPS are deprotonated to form a more reactive phenoxide, which then displaces the halogen atoms on the other monomer to create ether linkages, forming the polymer backbone. The resulting PES polymer incorporates both the BPS and dichlorodiphenyl sulfone residues, linked by ether bonds.

| Polymer | Monomers | Key Properties Imparted by BPS |

| Polyethersulfone (PES) | 4,4'-Sulfonyldiphenol (BPS), 4,4′-Dichlorodiphenyl sulfone | High thermal stability, mechanical strength, chemical resistance. |

| Polyphenylsulfone (PPSU) | 4,4'-Sulfonyldiphenol (BPS), 4,4'-Dihydroxybiphenyl | Superior toughness, impact strength, exceptional hydrolytic stability. |

Polyphenylsulfone (PPSU) is another high-performance thermoplastic that utilizes BPS or its derivatives in its synthesis. PPSU is formally composed of this compound and 4,4'-dihydroxybiphenyl, offering even greater impact strength and chemical resistance than other sulfone polymers. Its exceptional hydrolytic stability allows it to withstand over 1,000 cycles of steam sterilization, making it invaluable for reusable medical devices. The incorporation of the rigid BPS unit is critical to achieving the high glass transition temperature (around 220°C) and heat deflection temperature of these polymers.

Epoxy Resins

In the field of epoxy resins, 4,4'-Sulfonyldiphenol serves as an important component, often used as a curing agent or as a monomer to create specialized epoxy resins. It is frequently used as an alternative to Bisphenol A (BPA) to produce epoxy resins with enhanced thermal properties.

When used as a curing agent, the hydroxyl groups of BPS react with the epoxide rings of the epoxy prepolymer, leading to cross-linking and the formation of a rigid, thermoset network. The thermal stability of the BPS molecule contributes to a higher heat resistance in the final cured product compared to resins cured with other agents.

BPS can also be reacted with epichlorohydrin (B41342) to synthesize a BPS-based epoxy resin, known as diglycidyl ether of this compound. These resins are valued for their improved resistance to heat and thermal degradation, making them suitable for high-performance composites, adhesives, and coatings used in demanding environments.

Polyurethanes

Polyurethane synthesis is based on the reaction between a diisocyanate and a polyol, which can include diols acting as chain extenders. While 4,4'-Sulfonyldiphenol is a diol, its primary industrial applications are concentrated in high-performance polymers like polyethersulfones and specialty epoxy resins. Its specific use as a monomer in the large-scale commercial production of polyurethanes is not as extensively documented as its role in other polymer systems. The rigid, aromatic structure that makes BPS valuable for high-temperature applications could be incorporated into polyurethane structures to enhance thermal stability and hardness.

Poly(ethylene terephthalate) and Poly(butylene terephthalate)

4,4'-Sulfonyldiphenol can be incorporated as a co-monomer to modify the properties of common polyesters like Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT). Research has shown that integrating BPS into the PET polymer chain can significantly alter its thermal and mechanical characteristics.

A study on copolyesters of PET containing BPS units demonstrated a notable increase in the glass transition temperature (Tg). The insertion of the rigid BPS moieties stiffens the polymer backbone, raising the Tg by as much as 40°C compared to unmodified PET. This enhancement allows the amorphous form of the copolyester to be used in a wider range of applications where higher heat resistance is required. However, the inclusion of BPS also tends to disrupt the polymer chain regularity, which can lead to a decrease in the melting temperature (Tm) and a slower rate of crystallization. A similar effect was observed in copolyesters based on poly(propylene terephthalate) (PPT), a close relative of PBT, where the incorporation of BPS units also led to an increase in Tg.

| Property | Effect of BPS Incorporation | Reference |

| Glass Transition Temperature (Tg) | Increases significantly | |

| Melting Temperature (Tm) | Decreases | |

| Crystallization Rate | Decreases |

Poly(arylene ether ketone)s

4,4'-Sulfonyldiphenol is also utilized as a monomer for the synthesis of Poly(arylene ether ketone)s (PAEKs). These are a family of high-performance semi-crystalline thermoplastics known for their outstanding thermal stability and chemical resistance. The inclusion of BPS in the PAEK backbone contributes to these desirable properties. Research indicates that using BPS as a monomer can produce fibrous poly(arylene ether ketone)s with excellent thermal stability and water affinity. This makes them suitable for fabricating advanced materials like proton exchange membranes, which are critical components in technologies such as fuel cells and flow batteries.

Applications in Specialty Polymers and Functional Materials

The unique chemical structure of 4,4'-Sulfonyldiphenol makes it a valuable monomer for creating specialty polymers and functional materials with tailored properties for advanced applications.

Proton Exchange Membranes (PEMs): PAEKs synthesized using BPS can be functionalized to create PEMs. These membranes are essential for electrodialysis, fuel cells, and flow batteries due to their excellent thermal stability and water affinity, which facilitate ion transport.

Materials for Lithium-Ion Batteries: BPS is used as a monomer to prepare poly(cyclotriphosphazene-co-4,4'-sulfonyldiphenol) (PZS). When used as a coating for separators in lithium-ion batteries, PZS enhances the wettability of the liquid electrolyte and improves ionic conductivity, leading to better cycling performance and stability.

Medical Imaging Agents: The compound serves as a precursor in the preparation of polyphosphazene-based contrast agents for Magnetic Resonance Imaging (MRI) and Computed Tomography (CT). The BPS-derived structure enhances the thermal stability and chemical resistance of the contrast agents.

Textile Finishing: BPS is used in the production of polymeric finishing chemicals for textiles, where it can act as a dye fixer or a flame retardant.

Proton Exchange Membranes for Electrodialysis, Fuel Cells, and Flow Batteries

Polymers derived from 4,4'-Sulfonyldiphenol are promising candidates for proton exchange membranes (PEMs), which are critical components in energy conversion and storage devices like fuel cells and flow batteries. The sulfone group in the BPS monomer contributes to the high thermal and chemical stability of the resulting polymer backbone. nih.govamanote.com

Research into sulfonated poly(arylene ether)s, a class of polymers that can be synthesized using BPS derivatives, has shown that the polymer's properties can be tailored for PEM applications. researchgate.netmdpi.com The introduction of sulfonic acid groups onto the polymer backbone, either by polymerizing sulfonated monomers or by post-sulfonation, creates pathways for proton conduction. acs.orgmdpi.com The structure of the bisphenol and the degree of sulfonation are critical factors that influence the membrane's ion exchange capacity (IEC), water uptake, and ultimately, its proton conductivity. researchgate.netmdpi.com For instance, polyphosphazenes with sulfonated aryloxy side groups, which can be derived from BPS, are noted as proton conductors with potential for use in PEM fuel cell membranes. rsc.org While direct studies focusing exclusively on BPS-based PEMs are part of a broader field, the inherent stability of the sulfone linkage makes it a valuable component in designing the next generation of non-perfluorinated membranes for fuel cells and flow batteries. nih.gov

Polyphosphazene-based Materials

A significant application of 4,4'-Sulfonyldiphenol is in the creation of poly(cyclotriphosphazene-co-4,4′-sulfonyldiphenol) (PZS), an organic-inorganic hybrid polymer. This material is synthesized from the reaction of hexachlorocyclotriphosphazene (HCCP) and BPS. PZS can be fabricated into various micro- and nano-scale morphologies, including microspheres, nanotubes, and branched structures, by controlling reaction conditions such as temperature and solvent. These materials are noted for their potential in a wide range of applications, including encapsulation and as precursors for carbon materials.

Contrast Agents for Medical Imaging (MRI, CT)

Polyphosphazenes, in general, are explored as platforms for medical imaging contrast agents due to their biocompatibility and biodegradability. Specifically, poly(cyclotriphosphazene-co-4,4′-sulfonyldiphenol) (PZS) has been successfully used to create nanohybrids for Magnetic Resonance Imaging (MRI).

In one study, PZS was used to coat superparamagnetic Fe₃O₄ nanoparticles in a one-pot polycondensation reaction, forming core-shell Fe₃O₄@PZS nanohybrids. These nanohybrids demonstrated excellent water dispersibility, stability, and magnetic properties suitable for MRI applications. A key finding was that the T2 relaxivity, a measure of contrast agent efficiency, increased with a higher mass ratio of Fe₃O₄ to PZS. The PZS coating is biocompatible and slowly degradable into less harmful components like 4,4'-sulfonyldiphenol, phosphate, and ammonia. These Fe₃O₄@PZS nanohybrids show significant potential as effective T2 contrast agents for the diagnosis of cancer.

Coatings for Lithium-ion Battery Separators

The thermal and chemical stability of PZS makes it a valuable material for enhancing the safety and performance of lithium-ion batteries. Research has shown that PZS can be incorporated into battery separators to improve their properties.

A composite separator was developed by growing poly(cyclotriphosphazene-co-4,4'-sulfonyldiphenol) microspheres (PZSMS) directly within a poly(vinylidene fluoride) (PVDF) fibrous membrane. This "space-confined polymerization" method resulted in a separator with significantly improved characteristics compared to standard PVDF or polyethylene (B3416737) (PE) membranes. The optimized composite membrane exhibited superior electrolyte uptake, higher ionic conductivity, and enhanced thermal stability, with a thermal shrinkage rate below 2% after being held at 150°C for 30 minutes. Lithium-ion cells assembled with these modified separators showed excellent cycling stability and rate capability, retaining 97% of their capacity after 200 cycles.

Nanocomposites and Catalytic Applications

The unique structure of PZS, particularly its ability to be formed into high-surface-area nanostructures like nanotubes and microspheres, makes it an excellent support material for metallic nanoparticles, creating highly effective catalysts. The abundant hydroxyl, phosphazene ring, and S=O groups on the PZS surface help to immobilize and uniformly distribute metal nanoparticles, preventing their aggregation and enhancing their catalytic activity.

Several studies have demonstrated the catalytic prowess of PZS-based nanocomposites:

PZS@Ag–Au and PZS@Ag–Cu Nanocomposites: PZS nanotubes decorated with bimetallic silver-gold (Ag-Au) or copper-silver (Cu-Ag) nanoparticles showed enhanced catalytic activity for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) compared to their monometallic counterparts. The synergistic effect between the two metals was cited as a key reason for the improved performance.

Pd/PZs Nanocatalyst: Palladium (Pd) nanoparticles supported on PZS microspheres served as a highly active and stable catalyst for the hydrogenation of quinoline (B57606) compounds under mild conditions (40°C and 1.5 bar H₂).

Below is a data table summarizing the performance of a PZS-supported palladium catalyst.

| Catalyst Loading | Quinoline Conversion (%) | 1,2,3,4-tetrahydroquinoline Selectivity (%) | Conditions |

| 1% Pd/PZs | 6.4 | 97.2 | 40°C, 1.5 bar H₂, 2 h |

| 5% Pd/PZs | 98.9 | 98.5 | 40°C, 1.5 bar H₂, 4 h |

Oligourethanes with Aggregation-Induced Emission Properties

Recent research has demonstrated that 4,4'-Sulfonyldiphenol can be used to create novel oligourethanes (OUs) that exhibit aggregation-induced emission (AIE). Unlike many fluorescent materials that suffer from quenching in the solid state, AIE-active materials show enhanced fluorescence upon aggregation.

A series of oligourethanes were synthesized from 4,4'-Sulfonyldiphenol and various diisocyanates. These oligomers were found to display aggregation-induced blue fluorescence. When these materials formed gels, the emission was further enhanced to a bright, deep-blue color. This enhancement is attributed to the restriction of intramolecular motion caused by the formation of interchain hydrogen bonds and oxygen cluster interactions within the aggregated state. This discovery opens up possibilities for using BPS-based polyurethanes in applications such as fluorescent sensors and optoelectronic devices.

Structure-Property Relationships in 4,4'-Sulfonyldiphenol-Containing Polymers

The specific chemical structure of 4,4'-Sulfonyldiphenol has a profound impact on the macroscopic properties of the polymers into which it is incorporated. The key structural features are the two aromatic rings, which provide rigidity and thermal stability, and the central sulfone (SO₂) group.

The sulfone group is a strong, polar, electron-withdrawing group. Its presence in a polymer backbone, such as in poly(arylene ether sulfone)s, contributes to:

High Thermal Stability: The sulfone linkage is highly resistant to thermal degradation, leading to polymers with high glass transition temperatures (Tg) and excellent performance at elevated temperatures.

Chemical and Oxidative Resistance: The stability of the sulfone group imparts resistance to hydrolysis and oxidative degradation. mdpi.com

Amorphous Nature: The kinked, non-linear structure provided by the sulfone bridge hinders polymer chain packing, typically resulting in amorphous thermoplastics with good transparency.

Mechanical Properties: The rigid backbone structure leads to high strength and stiffness.

Solubility: The polarity of the sulfone group can enhance the solubility of these polymers in polar aprotic solvents, which is advantageous for processing and film casting. mdpi.com

In the context of poly(cyclotriphosphazene-co-4,4′-sulfonyldiphenol) (PZS), the morphology of the nanomaterial directly influences its functional properties. A study on the flame retardancy of polyethylene terephthalate (B1205515) (PET) composites containing different PZS morphologies found that the shape of the PZS additive had a significant effect.

| PZS Morphology | Limiting Oxygen Index (LOI) of PET Composite (%) |

| None (Pure PET) | 25.2 |

| Nanotubes | 32.5 |

| Branched Nanotubes | 32.8 |

| Microspheres | 33.1 |

| Capsicum-like Nanotubes | 34.4 |

The capsicum-like nanotubes provided the best flame retardant performance, which was attributed to their ability to promote the formation of a highly dense and continuous char layer during combustion. This demonstrates a clear structure-property relationship where the macroscopic shape of the polymer additive dictates its functional efficacy.

Thermal Stability and Chemical Resistance

Polymers derived from 4,4'-Sulfonyldiphenol are recognized for their high thermal stability and resistance to a broad spectrum of chemicals. The inherent stability is attributed to the strong covalent bonds within the diphenyl sulfone moiety.

Thermogravimetric analysis (TGA) of poly(arylene ether sulfone)s demonstrates their ability to withstand high temperatures. The onset of thermal degradation for these polymers typically occurs at temperatures well above 400°C. For instance, copolymers of 4,4'-dichlorodiphenyl sulfone with varying molar proportions of bisphenol A and this compound (4,4'-Sulfonyldiphenol) are stable up to 400°C, with a char yield of approximately 36% at 900°C in a nitrogen atmosphere. The introduction of specific structural modifications can influence the thermal properties. For example, sulfonated poly(arylene ether sulfone)s containing aliphatic moieties exhibit decomposition of the sulfonic acid groups between 200 and 400°C, followed by the breakdown of the polymer backbone above 350°C. The incorporation of imide pendant groups into the poly(arylene ether sulfone) backbone can enhance thermal stability, with 5% weight loss occurring above 512°C.

Chemically, these polymers exhibit significant resistance to mineral acids, alkalis, and electrolytes. Polyethersulfone is particularly resistant to acids, alkalis, oils, greases, aliphatic hydrocarbons, and alcohols. However, it can be susceptible to attack by ketones, esters, and certain halogenated and aromatic hydrocarbons. This chemical robustness allows for their use in environments where exposure to harsh chemicals is expected.

Table 1: Thermal Properties of 4,4'-Sulfonyldiphenol-Derived Polymers

| Polymer System | Decomposition Temperature (TGA, 5% weight loss) | Glass Transition Temperature (Tg) | Reference |

|---|---|---|---|

| Poly(arylene ether sulfone) with imide pendant groups | > 512 °C | 207–227 °C | |

| Sulfonated poly(arylene ether sulfone) with aliphatic moieties | > 350 °C (backbone) | 85–90 °C | |

| Copolymers of Bisphenol A and this compound | Stable up to 400 °C | Decreases with increasing Bisphenol A content |

Mechanical Properties

The rigid aromatic backbone of polymers synthesized from 4,4'-Sulfonyldiphenol contributes to their excellent mechanical strength and stiffness. These materials maintain their mechanical integrity over a broad temperature range, a critical factor for their application in demanding engineering fields.

Polyethersulfone (PESU) exhibits a high tensile modulus and strength. Unreinforced grades of polysulfone possess a tensile strength of approximately 70.3 MPa and a tensile modulus of 2.69 GPa. The flexural modulus is similarly high at 2.76 GPa. These properties are retained even at elevated temperatures. For example, at 150°C, the tensile strength of polysulfone is 41.4 MPa. The incorporation of reinforcing agents or the formation of copolymers can further enhance these properties. For instance, modifying an epoxy resin with 20 wt.% polysulfone results in a tensile strength of 80 MPa.

The introduction of "cardo" fragments, such as those derived from phenolphthalein, into the copolyphenylene sulfone backbone has been shown to increase both the elastic and strength properties of the resulting polymer. This is attributed to an increase in the rigidity of the polymer chain. As the concentration of the cardo comonomer increases, both the flexural and tensile modulus show a gradual increase.

Table 2: Mechanical Properties of 4,4'-Sulfonyldiphenol-Based Polymers

| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Modulus (GPa) | Reference |

|---|---|---|---|---|

| Polysulfone (PSU) | 70.3 | 2.69 | 2.76 | |

| Polyethersulfone (PES) | 87 | 2.6 | 2.6 | |

| Epoxy + 20 wt.% Polysulfone | 80 | - | - | |

| Copolyphenylene sulfone with 50% cardo fragments | Increased with cardo content | ~2.5 (estimated increase) | ~2.6 (estimated increase) |

Water Affinity and Film-Forming Capability

The sulfone group in 4,4'-Sulfonyldiphenol-derived polymers imparts a degree of polarity, which influences their interaction with water. This, combined with their excellent film-forming properties, makes them suitable for membrane-based separation processes.

The inherent hydrophilicity of polyethersulfone membranes can be quantified by measuring the water contact angle. Pure PES membranes typically exhibit contact angles in the range of 60° to 82.8°, indicating a somewhat hydrophobic character. However, the surface chemistry can be readily modified to enhance water affinity. For example, the incorporation of hydrophilic polymers or nanoparticles can significantly reduce the water contact angle. Blending PES with sulfonated polyphenylsulfone (PPSU) and TiO2-aCNT can lower the contact angle to as low as 35°. Similarly, incorporating chitosan (B1678972) into a PES matrix can increase hydrophilicity and improve pure water permeability from 17.9 L m⁻² h⁻¹ bar⁻¹ to 27.3 L m⁻² h⁻¹ bar⁻¹.

The ability of these polymers to form thin, uniform, and mechanically stable films is a key attribute for their use in membrane applications. The good film-forming properties of sulfonated poly(arylene ether sulfone)s are advantageous for their use as proton exchange membranes in fuel cells.

Table 3: Water Affinity of 4,4'-Sulfonyldiphenol-Based Membranes

| Membrane Composition | Water Contact Angle (°) | Water Uptake (%) | Reference |

|---|---|---|---|

| Pristine Polyphenylsulfone (PPSU) | 82.8 | - | |

| PPSU with V2CTx nanosheets | 70.9 | - | |

| PES/Sulfonated Polysulfone/TiO2–aCNT | 35 | - | |

| Pristine Polyethersulfone (PES) | - | - | |

| PES with Chitosan (5%) | Reduced | Increased |

Future Directions in 4,4'-Sulfonyldiphenol-Derived Advanced Materials

Research and development efforts concerning 4,4'-Sulfonyldiphenol-based materials are increasingly focused on sustainability and high-performance applications. A significant trend is the development of bio-based polysulfones as a renewable and potentially safer alternative to petroleum-derived polymers. Lignin, an abundant source of renewable aromatic chemicals, is being explored as a feedstock for producing bisguaiacols, which are structural analogues of bisphenols. These bio-based monomers can be used to synthesize polysulfones with thermomechanical properties comparable to their conventional counterparts. Such advancements are driven by the desire to reduce reliance on fossil fuels and to address health concerns associated with certain petroleum-based monomers.

Another key area of future development is the application of these advanced polymers in energy technologies, particularly in fuel cells. Sulfonated polysulfones are being extensively investigated as proton exchange membranes (PEMs) in polymer electrolyte membrane fuel cells (PEMFCs). The goal is to develop membranes with high proton conductivity, excellent thermal and mechanical stability, and low fuel crossover. Research is focused on optimizing the degree of sulfonation and creating composite membranes with inorganic fillers or other polymers to enhance performance and durability. The development of crosslinked sulfonated polyphenylsulfone membranes, for example, has shown promise in achieving long-term stability in fuel cell operations. These advancements are critical for the commercial viability of fuel cell technology in transportation and stationary power generation.

Environmental Fate and Ecotoxicology of 4,4 Sulfonyldiphenol

Environmental Occurrence and Distribution

4,4'-Sulfonyldiphenol, commonly known as bisphenol S (BPS), is an industrial chemical used in various manufacturing processes, leading to its widespread distribution in the environment. researchgate.net As a substitute for bisphenol A (BPA), its presence is increasingly detected in consumer products and consequently in various environmental compartments. researchgate.net

A primary application of BPS is as a color developer in thermal paper, often used for receipts from retail stores, ATMs, and restaurants. nih.govmdpi.com Studies have shown that BPS can be present in thermal paper in significant quantities, with concentrations reported up to 26.2 mg/g. In some regions, BPS has been found in a substantial percentage of thermal paper receipts, often exceeding regulatory limits set by bodies like the European Union. mdpi.com For instance, one study found BPS in 25% of sampled receipts, with concentrations ranging from 0.61% to 0.96% by weight. mdpi.com

The use of BPS is also authorized in the manufacturing of plastic food contact materials, such as the inner coating of food cans and other packaging. wikipedia.org Regulations like the European Union's Commission Regulation (EU) No 10/2011 permit its use as a monomer with a specific migration limit of 0.05 mg/kg into food. Due to its structural similarity to BPA, BPS can migrate from food packaging into foodstuffs, especially when in contact with grease, acidic substances, or when exposed to heat, representing a pathway for human exposure.

Furthermore, the recycling of thermal paper contributes to the presence of BPS in other paper and cardboard products. This cross-contamination means that BPS can be found in items such as mailing envelopes, flyers, corrugated cardboard boxes, and office paper made from recycled materials. Limited testing has detected minute amounts of BPS in recycled paperboard, though not consistently in all types of recycled paper products. pca.state.mn.us

Interactive Data Table: Concentration of 4,4'-Sulfonyldiphenol (BPS) in Various Paper Products

| Product Type | Concentration Range (% by weight) | Detection Frequency | Notes |

| Thermal Paper Receipts | 0.61% - 1.71% | 25% - 67.5% | Often used as a BPA replacement. mdpi.com |

| Recycled Paperboard | Minute amounts detected | Variable | Contamination from recycled thermal paper. pca.state.mn.us |

| Recycled Copy Paper | Not detected in some studies | Low | Depends on the feedstock of recycled materials. pca.state.mn.us |

The widespread use and disposal of products containing BPS have led to its detection in various environmental matrices. In aquatic systems, BPS is predominantly found dissolved in the aqueous phase (around 89.9%), with a smaller fraction associated with colloidal matter (about 9.6%) and a minimal amount bound to suspended particles (approximately 0.5%).

BPS has been identified in surface waters globally, with average concentrations typically ranging from 20 to 150 ng/L. However, significantly higher levels, up to 2174 ng/L, have been recorded in rivers in some regions. It is also detected in wastewater, with median concentrations in raw sewage treatment plant (STP) influent reported at levels such as 1.1 µg/L. Effluents from these treatment facilities still contain BPS, though usually at lower concentrations, in the range of 9–44 ng/L. The compound has also been found in seawater, with average concentrations between 1.1 and 17 ng/L.

In solid environmental matrices, BPS residues have been measured in sediments at concentrations ranging from 2 to 32 ng/g dry weight (dw). Similar concentrations (10–35 ng/g dw) are found in the sludge from sewage treatment plants.

Interactive Data Table: Environmental Concentrations of 4,4'-Sulfonyldiphenol (BPS)

| Environmental Matrix | Concentration Range | Notes |

| River Water | 20–2174 ng/L | Higher concentrations found in more polluted areas. |

| Seawater | 1.1–17 ng/L | General presence in marine environments. |

| STP Influent | ~1.1 µg/L (median) | Indicates disposal from consumer and industrial sources. |

| STP Effluent | 9–44 ng/L | Shows incomplete removal during wastewater treatment. |

| Sediment | 2–32 ng/g dw | BPS partitions from water to sediment. nih.gov |

| Sewage Sludge | 10–35 ng/g dw | Accumulation in biosolids from wastewater. |

Biodegradation and Biotransformation

The persistence of 4,4'-Sulfonyldiphenol in the environment is largely determined by its susceptibility to biodegradation and biotransformation processes. Research indicates that BPS biodegrades slowly in aquatic environments but can be degraded more rapidly in soil and sediment.

Under aerobic conditions, such as in river water, BPS is generally resistant to rapid degradation. nih.govnih.gov However, in soil environments, aerobic microorganisms can readily degrade BPS. One study found that 53.6% of the chemical was mineralized in 28 days in soil, with an estimated half-life of 2.8 days. The degradation process is confirmed to be microbially driven, as no degradation occurs in sterilized soil. The aerobic biodegradation of BPS is reported to proceed via hydroxylation and meta-cleavage. ijs.si

In anaerobic environments, the degradation of BPS can also occur, though it may be preceded by a significant lag period. For instance, in a mixed sediment/water study under anaerobic conditions, a 60-day lag phase was observed before degradation commenced, with a 60% disappearance of BPS between day 60 and day 80. At environmentally relevant concentrations, microorganisms in anaerobic sediment systems can partially degrade BPS, with reports of 60% degradation in 60 days in laboratory settings. In some cases, a bacterial consortium from river sediments has been shown to degrade up to 99% of BPS in just 10 days under anaerobic conditions.

The breakdown of BPS in the environment is facilitated by various microorganisms. Some bacteria are capable of degrading bisphenols through a mechanism involving phenolic ring hydroxylation, which is then followed by the cleavage of the resulting dihydroxyphenyl ring. The bacterium Sphingobium fuliginis OMI, isolated from the rhizosphere of the giant duckweed, is one such organism capable of degrading BPS aerobically. ijs.si

In soil, the microbial community structure can be altered by the presence of BPS. nih.gov Following BPS treatment, certain bacterial groups, such as Proteobacteria and its members Methylobacillus, Rhodobacteraceae, and Mesorhizobium, have been observed to become dominant, suggesting their potential role in the degradation process. nih.gov These changes in the microbial community highlight the adaptation of soil ecosystems to the presence of this contaminant. nih.gov

The rate of BPS degradation is influenced by several environmental factors. The presence of an additional organic carbon source can significantly affect the degradation kinetics. ijs.si For example, the absence of other organic carbon sources has been shown to slow down the degradation of BPS, increasing the lag phase from 7 to 18 days in one study. ijs.si

The degradation rate of BPS is generally slower compared to other bisphenol analogues like Bisphenol F (BPF). ijs.si First-order kinetic models have shown that BPF degrades faster than BPS in activated sludge. ijs.si The initial concentration of BPS can also impact its degradation rate, with higher initial concentrations leading to a decrease in the degradation rate and longer half-lives. ijs.simdpi.com In seawater, BPS has been found to be highly resistant to biodegradation compared to BPA and BPF, suggesting it is more likely to persist and accumulate in marine environments. nih.govmdpi.com

Removal in Wastewater Treatment Plants (STPs)

The efficiency of 4,4'-Sulfonyldiphenol removal in wastewater treatment plants (STPs) is highly variable, with reported rates differing significantly based on geographic location and the specific treatment technologies employed. mdpi.com In North America, removal efficiencies have been reported to be as low as 1% to 24%. In contrast, STPs in Europe and Asia have demonstrated much higher removal rates. For instance, studies in Europe have recorded removal efficiencies between 88% and 99%, while in China, rates have been observed between 81% and over 95%. Similarly, high removal rates of 69% to 97% have been reported in India.

The type of biological treatment process significantly influences BPS removal. For example, a pilot-scale Bardenpho modified integrated fixed-film activated sludge reactor achieved a final removal of 97.7 ± 1.0% for BPS. lnu.se In this system, the majority of the reduction occurred in the aerobic tank (97.4 ± 1.8%), with significant removal also observed in the anaerobic and anoxic tanks (65.3 ± 20.4%). lnu.se In contrast, conventional activated sludge systems may show lower efficiency. researchgate.net The half-life of BPS in activated sludge has been estimated to be between 4.3 and 17.3 days. Despite relatively high removal rates in some STPs, the incomplete removal means that STPs remain a primary source of BPS release into the aquatic environment.

Photodegradation and Other Abiotic Transformation Processes

Once released into the environment, 4,4'-Sulfonyldiphenol is subject to several abiotic transformation processes, although it is considered more resistant to degradation than BPA. spandidos-publications.com While BPS is structurally heat-stable and resistant to sunlight, it can undergo photodegradation, including processes like photocatalysis and photooxidation, in aquatic environments. spandidos-publications.comnih.gov The transformation of BPS can also be mediated by naturally occurring oxidants. Manganese dioxide (MnO2), a strong oxidant found in the environment, can degrade BPS, with the reaction being more efficient at a lower pH. tennessee.eduresearchgate.net The presence of iodide can accelerate this transformation at a pH of 7 or lower. researchgate.net The degradation of BPS by MnO2 involves one-electron oxidation, leading to the formation of BPS radicals, which can then form polymers, hydroxylated derivatives, and bond-cleavage products. researchgate.net

In soil environments, BPS dissipates relatively quickly, with a reported half-life of 2.8 days in one study. researchgate.net However, this dissipation is primarily due to mineralization and the formation of non-extractable residues (NERs), rather than complete degradation to benign substances. nih.govresearchgate.net One study using 14C-labeled BPS found that after 28 days in oxic soil, 53.6% was mineralized, while a significant portion (45.1%) was transformed into NERs, with only 3.7% remaining as extractable residues. nih.govresearchgate.net The formation of these NERs, which can be physically entrapped or covalently bound to soil matrices, can decrease the bioavailability of the compound but also increase its persistence in the soil environment. researchgate.net

Bioaccumulation and Bioconcentration Potential

The available experimental data indicate that 4,4'-Sulfonyldiphenol has a low potential for bioaccumulation and bioconcentration in aquatic organisms. Laboratory studies have confirmed this low potential. A bioconcentration study following OECD TG 305C determined that the bioconcentration factor (BCF) of BPS in carp (Cyprinus carpio) is less than 2.2 L/kg wet weight. The lower lipophilicity of BPS compared to BPA, indicated by its lower octanol-water partition coefficient (log Kow of 1.65), suggests a lower risk of bioaccumulation in tissues. nih.govnih.gov

Field studies support these laboratory findings. One study in Lake Taihu, China, calculated a trophic magnification factor (TMF) of less than 1, indicating that BPS does not biomagnify in that aquatic food web. Another field study measured bioaccumulation factors (log BAF) in various marine organisms, finding values of 2.99 in molluscs, 1.58 in fish, and 1.07 in crustaceans. Although BPS does accumulate in the tissues of organisms like zebrafish, the levels are generally lower than those of BPA under similar exposure conditions. mdpi.com The highest concentrations are typically found in visceral organs such as the intestine, liver, and gonads. mdpi.com

| Parameter | Value | Organism/System | Source |

|---|---|---|---|

| Bioconcentration Factor (BCF) | <2.2 L/kg ww | Carp (Cyprinus carpio) | |

| Log Bioaccumulation Factor (log BAF) | 2.99 | Molluscs | |

| Log Bioaccumulation Factor (log BAF) | 1.58 | Fish | |

| Log Bioaccumulation Factor (log BAF) | 1.07 | Crustaceans | |

| Trophic Magnification Factor (TMF) | <1 | Aquatic food web (Lake Taihu) |

Ecotoxicological Effects on Aquatic and Terrestrial Organisms

4,4'-Sulfonyldiphenol is recognized as an endocrine-disrupting chemical that can have adverse effects on various organisms. researchgate.net While generally considered to have low acute toxicity to aquatic life, chronic exposure can lead to detrimental effects. It is classified as harmful to aquatic life (Acute Category 3) and very toxic to aquatic life with long-lasting effects (Chronic Category 1).

Studies on model aquatic organisms have provided insights into the toxicity of BPS. For the water flea Daphnia magna, the 48-hour median effective concentration (EC50) is reported to be 55 mg/L, indicating low acute toxicity. researchgate.net However, chronic toxicity tests reveal effects at much lower concentrations. Long-term studies on cladocerans have established chronic No Observed Effect Concentrations (NOEC). For Daphnia magna, the chronic NOEC is 2.5 mg/L, while for Moina macrocopa, the NOEC is significantly lower at 0.03 mg/L. nih.gov In the nematode Caenorhabditis elegans, exposure to BPS concentrations above 1 µM resulted in significantly negative physiological effects. researchgate.net

| Organism | Endpoint | Value (mg/L) | Source |

|---|---|---|---|

| Daphnia magna (Water Flea) | 48-h EC50 | 55 | researchgate.net |

| Daphnia magna (Water Flea) | Chronic NOEC | 2.5 | nih.gov |

| Moina macrocopa (Water Flea) | Chronic NOEC | 0.03 | nih.gov |

Algae, as primary producers in aquatic ecosystems, are susceptible to BPS. In a study on the green algae Chlorella pyrenoidosa, BPS was found to be moderately toxic. nih.gov BPS can accumulate in algal cells and impact the aquatic food chain. nih.gov

The data on the toxicity of BPS to fish have shown some conflicting results. One study following OECD guidelines found no effects on zebrafish survival at 10 mg/L after 34 days of exposure. However, other research has reported adverse effects on fish survival and growth at much lower concentrations. For instance, chronic toxicity values for fish include a No Observed Effect Concentration (NOEC) of 0.016 mg/L and a Lowest Observed Effect Concentration (LOEC) of 0.047 mg/L. BPS can cause adverse effects in aquatic vertebrates through an endocrine-mediated mode of action, potentially impairing reproductive success in fish.

| Organism Group | Endpoint | Value (mg/L) | Source |

|---|---|---|---|

| Fish (general) | Chronic NOEC | 0.016 | |

| Fish (general) | Chronic LOEC | 0.047 | |

| Chlorella pyrenoidosa (Green Algae) | Toxicity Classification | Moderately Toxic | nih.gov |

On Invertebrates: In a comparison using Daphnia magna, BPA was found to be more acutely toxic (48-h EC50 of 10 mg/L) than BPS (48-h EC50 of 55 mg/L). researchgate.net For the nematode C. elegans, one study concluded that BPS was less noxious than BPA. researchgate.netoup.com

On Algae: A study on Chlorella pyrenoidosa found that BPA was 3.7 times more toxic than BPS. nih.gov

Endocrine Activity: The endocrine activity of BPS is considered to be lower or similar to that of BPA.

While some individual toxicity endpoints suggest BPS is less toxic than BPA, its higher persistence in the environment is a significant concern. researchgate.net The hazard quotients for both BPA and BPS have been found to exceed 1 in some environmental assessments, indicating that concentrations in ambient water could pose a potential risk to aquatic organisms. nih.gov This suggests that despite being a replacement, BPS is not necessarily a safer alternative for the environment. nih.gov

| Parameter | 4,4'-Sulfonyldiphenol (BPS) | Bisphenol A (BPA) | Source |

|---|---|---|---|

| Aquatic Biodegradability | More recalcitrant/persistent | Less recalcitrant/persistent | researchgate.net |

| Acute Toxicity to Daphnia magna (48-h EC50) | 55 mg/L | 10 mg/L | researchgate.net |

| Toxicity to C. elegans | Less noxious | More noxious | researchgate.net |

| Toxicity to Chlorella pyrenoidosa | Less toxic | 3.7 times more toxic | nih.gov |

| Endocrine Activity | Lower or similar to BPA | Reference |

Environmental Risk Assessment and Management Strategies for 4,4'-Sulfonyldiphenol

The environmental presence of 4,4'-Sulfonyldiphenol, commonly known as this compound (BPS), has necessitated a thorough evaluation of its potential risks to ecosystems and the development of robust management strategies. As BPS is increasingly used as a replacement for bisphenol A (BPA), understanding its environmental impact is crucial for safeguarding environmental health. industrialchemicals.gov.au

Environmental Risk Assessment

The primary method for quantifying the environmental risk of chemical substances like BPS is through the calculation of a Risk Quotient (RQ). wikipedia.org This ratio compares the Predicted Environmental Concentration (PEC), which is the expected concentration of a substance in the environment, with the Predicted No-Effect Concentration (PNEC), the concentration below which adverse effects on ecosystems are unlikely to occur. wikipedia.org

Risk Quotient (RQ) = PEC / PNEC

An RQ value greater than or equal to 1 indicates a potential risk to the environment, prompting further investigation or regulatory action. wikipedia.org

Research has established PNEC values for BPS to facilitate these risk assessments. For instance, one study derived a reliable PNEC of 35.2 µg/L for BPS in aquatic environments. The assessment of risk in various surface waters has shown differing results. In a study of 32 major surface waters in China, the ecological risk quotient (RQ) values for BPS ranged from nearly 0 to 1.86, with most cases falling below 0.1, indicating a generally low ecological risk level. However, in specific locations such as the Liuxi River, Taihu Lake, and the Pearl River, the ecological risks posed by BPS were equivalent to those of BPA, highlighting the need for localized risk management. In contrast, an environmental risk evaluation in Australia concluded that the RQ was less than 1.0, suggesting that BPS is unlikely to pose a significant risk to the aquatic environment in that region. industrialchemicals.gov.au

Despite some findings of low risk, BPS is recognized for its potential environmental hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies BPS as harmful to aquatic life (Acute Aquatic Hazard Category 3) and very toxic to aquatic life with long-lasting effects (Chronic Aquatic Hazard Category 1). industrialchemicals.gov.au This classification is based on ecotoxicity data showing that BPS can induce adverse effects in aquatic organisms, particularly through endocrine-mediated pathways that may impair reproductive success in fish. industrialchemicals.gov.au

Management Strategies

To mitigate the potential environmental risks associated with BPS, a multi-faceted approach incorporating regulatory measures, pollution prevention, and active remediation is required.

Regulatory Measures

Several national and international bodies have implemented regulations to control the use and release of BPS:

European Union: The European Chemicals Agency (ECHA) has included BPS on the Candidate List of substances of very high concern (SVHC) due to its endocrine-disrupting properties for the environment. agccert.comeuropa.eu There is a specific migration limit of 0.05 mg/kg for BPS in plastic food contact materials. europa.eu

Switzerland: In June 2019, Switzerland banned the use of BPS in thermal paper at concentrations of 0.02% or higher by weight.

United States: The state of California has recognized BPS as a reproductive toxicant.

Japan: BPS is classified as a general chemical substance that is not considered highly bioaccumulative.

Pollution Prevention

The primary strategy for pollution prevention is to reduce the use of BPS and its release into the environment. This includes:

Substitution: Replacing BPS with safer, less harmful alternatives in products like thermal paper, epoxy resins, and plastics. hilarispublisher.com However, there are concerns that some substitutes are structurally similar and may pose equivalent health and environmental risks. ewg.orgcancerschmancer.org

Process Optimization: Improving manufacturing processes to minimize the leaching of BPS from consumer products. hilarispublisher.com

Consumer Choices: Promoting the use of fresh, frozen, or dried foods over canned options and using glass or stainless steel containers instead of plastic can reduce exposure and environmental release. ewg.orgtoxicfreefuture.org

Remediation Technologies

For BPS that has already entered the environment, various remediation technologies are available to remove it from contaminated water and soil. researchgate.nettandfonline.com These methods range from physical processes to advanced chemical and biological treatments.

Adsorption: This is a widely used and cost-effective method where BPS molecules adhere to the surface of an adsorbent material. iwaponline.com Materials like activated carbon, biochar, zeolites, and β-cyclodextrin derived adsorbents have proven effective. researchgate.net The primary mechanisms involved include π-π interactions, hydrogen bonding, and hydrophobic effects. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs are highly efficient at degrading BPS into less harmful substances. researchgate.net These processes, which include ozonation, photocatalysis, and Fenton-based treatments, generate highly reactive radicals that break down the BPS molecule. hilarispublisher.com

Biodegradation: This natural process utilizes microorganisms, such as bacteria and fungi, to break down BPS. hilarispublisher.com While BPS is considered biodegradable, the process can be slow and may require specific environmental conditions. tandfonline.com

Membrane Filtration: Techniques like nanofiltration and reverse osmosis can physically separate BPS from water. These methods are effective but can be energy-intensive. hilarispublisher.comiwaponline.com

Electrochemical Oxidation: This method uses an electric current to degrade pollutants and is noted for its simple equipment and operation, though it can have high energy costs. iwaponline.com

Analytical Methodologies for 4,4 Sulfonyldiphenol Detection and Quantification

Chromatographic Techniques (e.g., GC-MS, HPLC)

Chromatographic techniques are fundamental for the separation, identification, and quantification of 4,4'-Sulfonyldiphenol from various mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used methods, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for analyzing phenolic compounds. researchgate.netresearchgate.net It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.netvscht.cz For 4,4'-Sulfonyldiphenol analysis, reversed-phase HPLC is common, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.net The versatility of HPLC is enhanced by the variety of available detectors:

Diode Array Detector (DAD) : Measures absorbance across a range of wavelengths, providing spectral information that aids in peak identification. optica.org

Fluorescence Detector (FLD) : Offers high sensitivity and selectivity for fluorescent compounds like phenols. optica.orgresearchgate.net The detector is set at specific excitation and emission wavelengths to measure the fluorescence of the target analyte. optica.org

Mass Spectrometry (MS) : When coupled with HPLC (LC-MS), it provides high sensitivity and specificity, enabling definitive identification and quantification based on the mass-to-charge ratio of the compound and its fragments. optica.orgsemanticscholar.org

Gas Chromatography (GC) is highly effective for volatile and semi-volatile compounds. researchgate.net It separates analytes based on their boiling points and interaction with a stationary phase within a column. researchgate.net Since 4,4'-Sulfonyldiphenol has low volatility, a derivatization step is often required to convert it into a more volatile form before analysis. optica.orgspectrabase.com Common detectors for GC include:

Flame Ionization Detector (FID) : A robust and widely used detector that is sensitive to organic compounds. spectrabase.com

Mass Spectrometry (MS) : GC-MS combines the high separation power of GC with the powerful identification capabilities of MS, making it a definitive analytical tool. semanticscholar.orgspectrabase.com

Below is a table summarizing various chromatographic methods used for the analysis of phenolic compounds, including 4,4'-Sulfonyldiphenol.

Interactive Data Table: Chromatographic Methods for Phenolic Compound Analysis

| Technique | Detector | Column Type | Mobile Phase/Carrier Gas | Typical Application | Limit of Detection (LOD) |

|---|---|---|---|---|---|

| HPLC | DAD, FLD | C18 Reversed-Phase | Acetonitrile/Water mixture | Quantification in water, food samples | Down to ng/mL levels optica.org |

| UPLC-MS/MS | Tandem MS | C18 Reversed-Phase | Methanol/Water mixture | Trace analysis in surface water | 0.87 to 5.72 ng/L umd.edu |

| GC | FID | Capillary (e.g., wide-bore) | Helium, Nitrogen | Analysis of underivatized phenols | Method-dependent |

| GC-MS | Mass Spectrometer | Capillary | Helium | Confirmatory analysis of phenols | Method-dependent |

Spectroscopic Methods (e.g., FTIR)

Spectroscopic methods are used to determine the chemical structure and functional groups of molecules. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for characterizing 4,4'-Sulfonyldiphenol.

FTIR spectroscopy works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. This absorption pattern creates a unique spectral "fingerprint" that allows for the identification of the compound and its functional groups. The FTIR spectrum of 4,4'-Sulfonyldiphenol reveals characteristic absorption bands related to its hydroxyl (-OH), sulfonyl (-SO2), and aromatic ring (C-C) structures. researchgate.net Different sampling techniques can be employed, such as preparing a KBr-pellet with the solid sample or using Attenuated Total Reflectance (ATR), which is suitable for analyzing samples with minimal preparation.

The following table details the major absorption peaks observed in the FTIR spectrum of 4,4'-Sulfonyldiphenol and the corresponding molecular vibrations. researchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands for 4,4'-Sulfonyldiphenol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3409 - 3372 | O-H Stretching | Phenolic Hydroxyl (-OH) |

| 1587 | C-C Stretching | Aromatic Ring |

| 1494 | C-C Stretching | Aromatic Ring |

| 1311 | Asymmetric SO₂ Stretching | Sulfonyl (-SO₂) |

| 1286 | C-O Stretching / O-H Bending | Phenolic C-O and O-H |

| 1159 | Symmetric SO₂ Stretching | Sulfonyl (-SO₂) |

| 1105 | C-H Bending | Aromatic Ring |

Advanced Detection Methods in Environmental and Biological Matrices

Detecting and quantifying 4,4'-Sulfonyldiphenol in complex environmental (e.g., sediment, water) and biological (e.g., urine, blood, hair) matrices presents significant challenges due to the presence of interfering substances and typically low analyte concentrations. This necessitates advanced analytical methods that combine efficient sample preparation with highly sensitive and selective instrumental techniques. semanticscholar.org

Sample preparation is a critical first step to extract the analyte and remove matrix interferences. Commonly used techniques include:

Solid-Phase Extraction (SPE) : The most frequently employed technique for liquid samples, where the analyte is isolated from the matrix by adsorbing it onto a solid sorbent. semanticscholar.org

Ultrasound-Assisted Extraction (UASE) : A widely used method for solid samples like sediment and biota, which uses ultrasonic waves to enhance the extraction of the analyte into a solvent.

Pressurized Liquid Extraction (PLE) : An efficient technique for solid samples that uses elevated temperatures and pressures to extract analytes.

Following extraction and cleanup, the instrumental analysis is typically performed using hyphenated chromatographic techniques, which offer superior performance. Liquid Chromatography or Gas Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS or GC-MS/MS) is the predominant approach, providing the high selectivity and sensitivity required for trace-level analysis in these complex samples. semanticscholar.org

The table below summarizes advanced methods applied to the analysis of bisphenols in various complex matrices.

Interactive Data Table: Methods for 4,4'-Sulfonyldiphenol in Complex Matrices

| Matrix | Sample Preparation | Analytical Method | Key Findings / Performance |

|---|---|---|---|

| River Sediment & Bivalves | Ultrasound-Assisted Extraction (UASE) followed by SPE cleanup | LC-MS/MS | Most widely used procedure for aquatic ecosystem monitoring. |